Benzyl 2-(dibenzylamino)-3-phenylpropanoate

HIV protease inhibitor synthesis ritonavir intermediates chiral building blocks

Benzyl 2-(dibenzylamino)-3-phenylpropanoate (CAS 96468-81-4; also indexed as benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate, CAS 111138-83-1) is an N,N-dibenzyl-protected L-phenylalanine benzyl ester derivative with molecular formula C30H29NO2 and molecular weight 435.6 g/mol. This compound functions as a fully protected amino acid building block wherein both the α-amino group and the carboxylic acid are masked by orthogonal protecting groups—the N,N-dibenzyl group and the benzyl ester, respectively.

Molecular Formula C30H29NO2
Molecular Weight 435.6 g/mol
CAS No. 96468-81-4
Cat. No. B11968518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(dibenzylamino)-3-phenylpropanoate
CAS96468-81-4
Molecular FormulaC30H29NO2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2
InChIKeyXOAGXYJGAZOTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(dibenzylamino)-3-phenylpropanoate (CAS 96468-81-4): Chiral Building Block for HIV Protease Inhibitor Intermediates


Benzyl 2-(dibenzylamino)-3-phenylpropanoate (CAS 96468-81-4; also indexed as benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate, CAS 111138-83-1) is an N,N-dibenzyl-protected L-phenylalanine benzyl ester derivative with molecular formula C30H29NO2 and molecular weight 435.6 g/mol [1]. This compound functions as a fully protected amino acid building block wherein both the α-amino group and the carboxylic acid are masked by orthogonal protecting groups—the N,N-dibenzyl group and the benzyl ester, respectively [2]. Its primary documented application is as a chiral synthetic intermediate in the preparation of diaminoalcohol cores for HIV protease inhibitors, notably ritonavir and lopinavir [3].

Why Benzyl 2-(dibenzylamino)-3-phenylpropanoate Cannot Be Replaced by Generic N-Protected Phenylalanine Analogs


Substituting benzyl 2-(dibenzylamino)-3-phenylpropanoate with a structurally similar N-protected phenylalanine derivative introduces distinct functional liabilities that compromise synthetic utility in multi-step sequences. The methyl ester analog (methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate, MW 359.5 g/mol) lacks the orthogonal deprotection compatibility of the benzyl ester: benzyl esters are cleavable by hydrogenolysis under conditions that simultaneously remove the N,N-dibenzyl protecting group, enabling a single-step global deprotection to yield the free amino acid [1]. In contrast, methyl esters require separate basic hydrolysis or enzymatic cleavage that may be incompatible with other protecting groups or sensitive stereocenters . Furthermore, the benzyl ester derivative exhibits enhanced lipophilicity (XLogP3 = 6.7) relative to the carboxylic acid analog ((2S)-2-(dibenzylamino)-3-phenylpropanoic acid, MW 345.4 g/mol, XLogP = 4.3), improving organic phase partitioning and chromatographic purification during large-scale intermediate isolation [2]. These differences are not cosmetic—they dictate reaction compatibility, purification efficiency, and the number of synthetic steps required in a given route.

Benzyl 2-(dibenzylamino)-3-phenylpropanoate: Head-to-Head Quantitative Differentiation Evidence


Synthetic Route Advantage: Validated Intermediate in Ritonavir Diaminoalcohol Core Synthesis

Benzyl 2-(dibenzylamino)-3-phenylpropanoate is a validated intermediate in a documented multi-step synthesis of the ritonavir diaminoalcohol core, with the specific conversion step quantitatively characterized in Organic Syntheses [1]. The target compound (25 mmol, 10.9 g) is reduced with lithium aluminum hydride in diethyl ether to yield (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol, a key aldehyde precursor [1]. In the ritonavir synthesis pathway, this benzyl ester derivative serves as the protected phenylalanine intermediate that undergoes condensation with acetonitrile and benzylmagnesium chloride to yield 5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, ultimately delivering the chiral diaminoalcohol core after stereoselective reduction and deprotection [2]. Generic N-protected phenylalanine esters lacking the orthogonal benzyl ester protection (e.g., methyl ester analog) would require additional protection/deprotection steps, increasing step count and reducing overall yield.

HIV protease inhibitor synthesis ritonavir intermediates chiral building blocks

Orthogonal Protecting Group Strategy: Single-Step Global Deprotection vs. Sequential Cleavage

Benzyl 2-(dibenzylamino)-3-phenylpropanoate features both an N,N-dibenzyl amine protecting group and a benzyl ester protecting group that are simultaneously removable via catalytic hydrogenolysis (H2, Pd/C), enabling a single-step global deprotection to yield the free (S)-phenylalanine [1]. In contrast, the methyl ester analog (methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate) requires a two-step deprotection sequence: basic hydrolysis (e.g., NaOH/MeOH/H2O) or enzymatic cleavage to remove the methyl ester, followed by separate hydrogenolysis to remove the N,N-dibenzyl group . The orthogonal compatibility of both benzyl-based protecting groups in the target compound reduces synthetic steps by one, minimizes intermediate isolation losses, and avoids exposure of the free amino acid intermediate to basic conditions that could promote racemization.

protecting group strategy hydrogenolysis peptide synthesis intermediates

Lipophilicity Advantage: Higher XLogP3 Facilitates Organic Phase Extraction

Benzyl 2-(dibenzylamino)-3-phenylpropanoate exhibits a computed XLogP3 value of 6.7, significantly higher than the carboxylic acid analog ((2S)-2-(dibenzylamino)-3-phenylpropanoic acid, XLogP = 4.3) [1]. This 2.4 log unit difference corresponds to an approximately 250-fold greater partition coefficient favoring the organic phase in a standard octanol/water extraction system. In practical terms, the benzyl ester derivative partitions more efficiently into organic solvents (e.g., ethyl acetate, diethyl ether) during workup procedures, improving recovery yields and simplifying chromatographic purification. The methyl ester analog (methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate, MW 359.5 g/mol) has an estimated XLogP of approximately 5.0-5.2, intermediate between the benzyl ester and carboxylic acid but still ~1.5 log units lower than the target compound .

physicochemical properties XLogP chromatographic purification

Hydrogen Bond Acceptor Count: Predictable Solubility and Chromatographic Behavior

Benzyl 2-(dibenzylamino)-3-phenylpropanoate has a hydrogen bond acceptor (HBA) count of 3 and a hydrogen bond donor (HBD) count of 0 [1]. This HBA/HBD profile is identical to that of the methyl ester analog (methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate, HBA = 3, HBD = 0) [2], but the target compound differs from the carboxylic acid analog ((2S)-2-(dibenzylamino)-3-phenylpropanoic acid, HBA = 3, HBD = 1) which possesses a free carboxyl proton capable of intermolecular hydrogen bonding [3]. The absence of a hydrogen bond donor in the target compound eliminates dimerization via carboxyl-carboxyl hydrogen bonding, resulting in more predictable solubility behavior in organic solvents and sharper chromatographic peaks on normal-phase silica gel. Additionally, the target compound features 11 rotatable bonds, conferring conformational flexibility that may influence solid-state packing and crystallization behavior [1].

physicochemical properties hydrogen bonding chromatography

Benzyl 2-(dibenzylamino)-3-phenylpropanoate: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of HIV Protease Inhibitor Diaminoalcohol Cores (Ritonavir/Lopinavir Pathway)

This compound serves as the N,N-dibenzyl-protected L-phenylalanine benzyl ester intermediate in the synthesis of the diaminoalcohol core of HIV protease inhibitors ritonavir and lopinavir. In this application, the compound undergoes condensation with acetonitrile and benzylmagnesium chloride to yield 5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, which after stereoselective NaBH4 reduction and hydrogenolytic global deprotection yields the chiral diaminoalcohol core [1]. The benzyl ester protecting group is essential for compatibility with the organometallic condensation step and enables simultaneous deprotection with the N,N-dibenzyl group in the final hydrogenolysis step. Procurement of this specific benzyl ester derivative (rather than methyl or free acid analogs) is required to reproduce the validated literature procedure without additional protection/deprotection optimization.

Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes

In the Organic Syntheses procedure (Vol. 76, p. 110), benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate is reduced with lithium aluminum hydride (25 mmol scale, 10.9 g in 10 mL diethyl ether, 0°C → rt, 16 hr) to yield (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol, the immediate precursor to S-2-(N,N-dibenzylamino)-3-phenylpropanal [1]. This aldehyde serves as a versatile chiral building block for asymmetric synthesis, including stereoselective additions and peptide isostere construction. The benzyl ester form is specifically required because methyl esters undergo competitive reduction pathways under LiAlH4 conditions that can compromise yield and purity.

Peptide Synthesis with Orthogonal N- and C-Terminal Protection

Benzyl 2-(dibenzylamino)-3-phenylpropanoate provides fully protected L-phenylalanine wherein the N-terminal amine is masked as the N,N-dibenzyl tertiary amine (stable to basic conditions and nucleophiles) and the C-terminal carboxyl is protected as a benzyl ester (removable by hydrogenolysis). This orthogonal protection enables selective manipulation: the benzyl ester can be cleaved under hydrogenolysis conditions (H2, Pd/C) to expose the free carboxylic acid for peptide coupling, while the N,N-dibenzyl group remains intact and can be deprotected in a subsequent step [1]. This dual-protection strategy is particularly valuable in convergent peptide synthesis and in the construction of modified peptide backbones where differential deprotection is required [2].

Chromatographic Method Development and Physicochemical Profiling

With computed XLogP3 = 6.7, HBA = 3, HBD = 0, and 11 rotatable bonds [1], this compound serves as a well-characterized lipophilic small molecule for reverse-phase HPLC method development and physicochemical property benchmarking. Its high lipophilicity (ΔXLogP = +2.4 vs. the carboxylic acid analog) makes it a useful reference standard for evaluating retention behavior on C18 columns and for calibrating computational logP prediction models against experimental retention data. The absence of hydrogen bond donors eliminates dimerization artifacts that can confound chromatographic peak shape analysis.

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